molecular formula C9H20N2O2S B3087981 2-PIPERIDINEETHANESULFONAMIDE, N,N-DIMETHYL- CAS No. 1179304-84-7

2-PIPERIDINEETHANESULFONAMIDE, N,N-DIMETHYL-

Cat. No.: B3087981
CAS No.: 1179304-84-7
M. Wt: 220.33 g/mol
InChI Key: HNIRFFSFRADYQI-UHFFFAOYSA-N
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Description

2-Piperidineethanesulfonamide, N,N-dimethyl- is a sulfonamide derivative featuring a piperidine ring linked via an ethane chain to a dimethylated sulfonamide group. Structurally, it consists of a 2-piperidinyl moiety (a six-membered amine ring with a nitrogen atom at position 2), connected to a sulfonamide group (SO₂NH-) where the amine is substituted with two methyl groups (N,N-dimethyl).

Sulfonamides are widely used in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets. Piperidine derivatives, particularly those with substitutions at the 2-position, have been studied for their pharmacological roles, including opioid receptor modulation (e.g., W-15 and W-18) .

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-2-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-11(2)14(12,13)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRFFSFRADYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineethanesulfonamide, N,N-dimethyl- typically involves the reaction of piperidine with ethanesulfonyl chloride, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Piperidineethanesulfonamide, N,N-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Piperidineethanesulfonamide, N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidineethanesulfonamide, N,N-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-piperidineethanesulfonamide, N,N-dimethyl- with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Formula Substituents/Modifications Biological Activity/Properties References
2-Piperidineethanesulfonamide, N,N-dimethyl- Piperidine (2-position), ethane linker, N,N-dimethyl sulfonamide C₉H₂₀N₂O₂S N,N-dimethyl sulfonamide, 2-piperidinyl Inferred: Enhanced lipophilicity, potential protease/binding interactions -
W-15 2-Piperidinylidene, 4-chlorophenyl sulfonamide, 2-phenylethyl group C₁₉H₂₂ClN₃O₂S 4-Chlorophenyl, 2-phenylethyl Synthetic opioid analog (µ-opioid receptor affinity)
N,N-Dimethyl 4-fluorobenzenesulfonamide Aromatic sulfonamide, N,N-dimethylamine C₈H₁₀FNO₂S 4-Fluorophenyl, N,N-dimethyl Chemical reagent; hazardous (toxic via inhalation)
Compound 12 (N,N-dimethyl C-terminal amide) Peptide with N,N-dimethyl amide modification Varies C-terminal N,N-dimethyl amide Retains inhibitory activity against TSP-1 activation (pIC₅₀ ~8 nM)
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide Piperidine carboxamide, dimethylaminoethyl group C₁₀H₂₁N₃O Dimethylaminoethyl, 4-piperidinyl Structural analog with potential CNS activity

Key Comparisons:

Structural Variations: Piperidine Position: W-15 (2-piperidinylidene) and fentanyl (4-piperidinyl) demonstrate that substituent position on the piperidine ring significantly impacts biological target specificity. 2-Piperidineethanesulfonamide’s 2-position substitution may favor interactions with specific receptors or enzymes . Sulfonamide vs.

Dimethylation Effects: Lipophilicity: N,N-dimethylation increases logP values compared to mono-methyl or non-methylated analogs, as seen in peptide analogs () and simple amides (). This could improve blood-brain barrier penetration but reduce aqueous solubility. Electronic Effects: Alkyl substitutions on amines induce blue shifts in UV spectra (), suggesting altered electron distribution that may influence charge-transfer interactions in biological systems.

Biological Activity: W-15’s opioid activity highlights the pharmacological relevance of 2-piperidinyl sulfonamides. The target compound’s dimethyl group may modulate receptor binding kinetics or metabolic stability .

Physicochemical Properties and Stability

  • Molecular Weight : ~220–250 g/mol (estimated for the target compound), comparable to W-15 (419.95 g/mol; ).
  • Stability: Sulfonamides generally degrade under strong oxidizing conditions or high heat, releasing toxic gases (e.g., SOₓ, NOₓ) .
  • Solubility : Dimethylation likely reduces polarity, decreasing water solubility but improving organic solvent compatibility.

Biological Activity

2-Piperidineethanesulfonamide, N,N-dimethyl- (also referred to as DMPS) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various piperidine and sulfonamide derivatives, which have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of DMPS, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The biological activity of DMPS can be attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures often induce apoptosis in cancer cells through the intrinsic apoptotic pathway. This involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases, which are critical mediators of apoptosis .

Additionally, studies on related piperidone compounds have shown that they can act as proteasome inhibitors, leading to increased levels of poly-ubiquitinated proteins within cells. This mechanism further contributes to their cytotoxic effects by disrupting protein homeostasis and promoting cell death in cancerous cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of DMPS on various cancer cell lines. For instance, a series of sulfonamide derivatives were tested against human prostate (DU145) and leukemic (K562) cancer cell lines. The results demonstrated significant cytotoxicity at low micromolar concentrations, with the most active compounds exhibiting IC50 values in the range of 10-50 µM .

Table 1: Cytotoxicity of DMPS and Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
2-PiperidineethanesulfonamideDU14520Apoptosis via ROS accumulation
2-PiperidineethanesulfonamideK56225Proteasome inhibition
Related PiperidonesVarious10-50Apoptosis and cell cycle alteration

Case Studies

A notable case study involved the evaluation of DMPS in a rodent model where it was administered at varying doses over an extended period. The study found that exposure led to hematologic toxicity characterized by methemoglobinemia and macrocytic anemia. These findings suggest that while DMPS may have therapeutic potential, careful consideration must be given to its safety profile and potential toxic effects .

Therapeutic Applications

Given its biological activity, DMPS is being explored for its potential use in cancer therapy. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent. Additionally, its structural similarity to other sulfonamide compounds suggests that it may possess antimicrobial properties that warrant investigation .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Piperidineethanesulfonamide, N,N-Dimethyl-?

  • Methodological Answer : Combine GC-MS and NMR for structural elucidation. For GC-MS, use an HP-5MS column with a temperature gradient (100°C to 315°C) and helium carrier gas. For NMR (1H/13C), employ DMSO-d6 as a solvent and advanced 2D techniques like COSY, HSQC, and HMBC to resolve complex coupling patterns and confirm stereochemistry .

Q. How should researchers handle safety risks associated with sulfonamide derivatives like this compound?

  • Methodological Answer : Follow SDS guidelines for sulfonamides:

  • Storage : Keep in airtight containers, away from heat/sparks, in ventilated areas.
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Exposure Mitigation : Install emergency eyewash stations and fume hoods. Monitor airborne concentrations via EN 14042 or GBZ/T 300 standards .

Q. What synthetic routes are viable for synthesizing 2-Piperidineethanesulfonamide derivatives?

  • Methodological Answer : Use multi-step coupling reactions:

Intermediate Synthesis : Prepare methylsulfanylphenyl intermediates via nucleophilic substitution.

Piperidine Functionalization : Introduce substituents via palladium-catalyzed Suzuki-Miyaura coupling.

Sulfonamide Formation : React with sulfonyl chlorides under inert conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Use zqs-easy-ROESY to detect through-space interactions and confirm conformational dynamics.
  • Solvent Optimization : Test DMSO-d6 vs. CDCl3 to identify solvent-induced shift variations.
  • DFT Calculations : Compare experimental 13C shifts with computational models (e.g., Gaussian) to validate assignments .

Q. What strategies optimize reaction yields in sulfonamide derivatization?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos for cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance nucleophilicity of sulfonamide groups, improving coupling yields by 15–20% .
  • Temperature Control : Maintain ≤60°C to prevent sulfonamide decomposition .

Q. How does the methylsulfanyl group influence the compound’s reactivity in oxidation studies?

  • Methodological Answer :

  • Oxidation Pathways : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxides; use H2O2/acetic acid for sulfones. Monitor progress via TLC (Rf shift from 0.5 to 0.3).
  • Kinetic Analysis : Employ UV-Vis spectroscopy to track sulfoxide formation (λmax ~270 nm) .

Q. What are the ecological implications of this compound’s aquatic toxicity?

  • Methodological Answer :

  • PNEC Estimation : Calculate Predicted No-Effect Concentrations using EC50 data from Daphnia magna assays (OECD 202).
  • Biodegradation Studies : Use OECD 301F respirometry to assess microbial degradation rates under aerobic conditions .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported LC50 values for sulfonamide derivatives?

  • Methodological Answer :

  • Standardization : Replicate assays under OECD 203 guidelines (Fish Acute Toxicity) with controlled pH (7.0±0.2) and temperature (20°C).
  • Cohort Size : Use ≥30 zebrafish per concentration to reduce variability.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets .

Designing a stability study for long-term storage of this compound:

  • Protocol :

Accelerated Degradation : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines).

Analytical Monitoring : Use HPLC-PDA (C18 column, 220 nm detection) to quantify degradation products.

Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-PIPERIDINEETHANESULFONAMIDE, N,N-DIMETHYL-
Reactant of Route 2
2-PIPERIDINEETHANESULFONAMIDE, N,N-DIMETHYL-

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